![molecular formula C9H13N5O2S B12933598 N7-(2-((Hydroxyethyl)thio)ethyl)guanine CAS No. 5966-31-4](/img/structure/B12933598.png)
N7-(2-((Hydroxyethyl)thio)ethyl)guanine
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Overview
Description
N7-(2-((Hydroxyethyl)thio)ethyl)guanine is a compound belonging to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases at the N7 position. This reaction is typically carried out in vitro, resulting in the formation of this compound, followed by the formation of inter- and intrastrand diadducts between two guanine bases .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: N7-(2-((Hydroxyethyl)thio)ethyl)guanine undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The most frequent reaction is the alkylation of guanine bases at the N7 position .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur mustard, which acts as an alkylating agent. The reactions are typically carried out under controlled laboratory conditions .
Major Products Formed: The major products formed from the reactions of this compound include bis(2-(guanine-7-yl)ethyl)sulfide and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Scientific Research Applications
DNA Damage and Repair Mechanisms
N7-(2-((Hydroxyethyl)thio)ethyl)guanine is primarily studied for its role as a DNA adduct formed by exposure to alkylating agents, particularly sulfur mustard. Research indicates that this compound can induce significant DNA damage, leading to mutations and potentially contributing to carcinogenesis.
Case Study: Sulfur Mustard Exposure
A study highlighted the formation of this compound as a result of sulfur mustard exposure in human cells. The research utilized advanced techniques like UPLC-MS/MS to quantify DNA lesions, revealing that this adduct contributes to the overall mutagenic burden caused by environmental toxins .
Cancer Research
The compound's ability to form adducts with DNA has made it a focal point in cancer research. Its presence can serve as a biomarker for assessing exposure to carcinogenic agents and understanding the mechanisms of tumorigenesis.
Findings on Carcinogenicity
Research has shown that this compound can be utilized to study the mutagenicity of various carcinogens, including those found in food and environmental pollutants. The quantification of this adduct helps in elucidating the relationship between chemical exposure and cancer risk .
Therapeutic Applications
There is emerging interest in the potential therapeutic applications of this compound. Its role in DNA repair pathways suggests that it could be leveraged for developing treatments aimed at enhancing cellular repair mechanisms or counteracting the effects of DNA-damaging agents.
Research on Therapeutic Strategies
Investigations into using this compound as a tool for enhancing DNA repair mechanisms have been documented. By understanding how this compound interacts with cellular repair processes, researchers aim to develop strategies that could mitigate the effects of genotoxic stress .
Methodological Approaches
Various analytical techniques have been employed to study this compound, including:
- UPLC-MS/MS : Used for quantifying DNA adducts and assessing their formation under different exposure conditions.
- 32P-postlabeling : A method for detecting DNA adducts in cellular models, providing insights into the correlation between exposure levels and adduct formation .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
DNA Damage Studies | Investigating the formation and impact of DNA adducts | Induces significant mutagenicity |
Cancer Research | Evaluating carcinogenic potential and risk assessment | Serves as a biomarker for chemical exposure |
Therapeutic Development | Exploring potential roles in enhancing DNA repair mechanisms | May aid in developing protective therapies |
Analytical Methods | Techniques for quantifying and analyzing DNA adducts | UPLC-MS/MS and 32P-postlabeling are effective |
Mechanism of Action
The mechanism of action of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases in DNA. This alkylation leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. The molecular targets of this compound include guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N7-(2-((Hydroxyethyl)thio)ethyl)guanine include other DNA adducts formed by sulfur mustard, such as O6-(2-((Hydroxyethyl)thio)ethyl)guanine and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Uniqueness: this compound is unique due to its specific formation at the N7 position of guanine bases. This specificity makes it a valuable biomarker for sulfur mustard exposure and a useful tool in studies of DNA damage and repair mechanisms .
Biological Activity
N7-(2-((Hydroxyethyl)thio)ethyl)guanine (N7-HEG) is a modified guanine derivative that has garnered attention due to its biological activity, particularly in the context of DNA damage and repair mechanisms. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
- Molecular Formula : C7H9N5O2
- Molecular Weight : 195.18 g/mol
- CAS Number : 53498-52-5
N7-HEG primarily acts as a DNA adduct, formed through the alkylation of guanine residues in DNA. This process can lead to various biological effects, including:
- DNA Damage : N7-HEG is formed as a result of exposure to ethylene oxide (EO), a known carcinogen. It contributes to oxidative stress and DNA damage by modifying the structure of DNA, which can lead to mutations if not repaired properly .
- Biomarker for Oxidative Stress : The presence of N7-HEG in biological samples has been proposed as a biomarker for oxidative stress, particularly in studies involving human exposure to EO .
Case Studies and Observations
-
Dose-Response Relationships :
A study quantified N7-HEG levels in tissues of rats exposed to EO. The results indicated a linear increase in N7-HEG adducts in liver and spleen DNA with higher doses of EO, suggesting that EO exposure can induce physiological pathways that promote N7-HEG formation . -
Comparative Analysis in Humans :
A comparative study analyzed urinary levels of N7-HEG in EO-exposed workers versus non-exposed individuals. The findings demonstrated significantly elevated levels of N7-HEG in the urine of exposed workers, reinforcing its potential as a biomarker for EO exposure . -
Immunochemical Detection :
Research developed immunochemical methods to detect N7-adducts in DNA from human samples exposed to mustard gas. These methods showed high specificity for N7-adducts, including those formed by N7-HEG, highlighting the compound's relevance in assessing environmental and occupational exposures .
Data Table: Summary of Key Studies on this compound
Properties
CAS No. |
5966-31-4 |
---|---|
Molecular Formula |
C9H13N5O2S |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI Key |
SQQNJJKNRHKMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N |
Origin of Product |
United States |
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